An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethoxy-4-methoxybenzaldehyde, a key intermediate in the pharmaceutical and flavor industries. The document details its characteristics, synthesis, and analytical methodologies, presenting quantitative data in structured tables and outlining experimental protocols.
Chemical and Physical Properties
3-Ethoxy-4-methoxybenzaldehyde, also known as O-ethylisovanillin, is a derivative of vanillin. It is a colorless to white or tan crystalline solid at room temperature.[1][2] This compound is utilized as a pharmaceutical intermediate and in the synthesis of more complex molecules, including those with potential roles in addressing neuroinflammatory diseases.[3][4] It is also recognized for its applications in the flavor and fragrance industry.[2]
Table 1: Physical and Chemical Properties of 3-Ethoxy-4-methoxybenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Melting Point | 51-53 °C | [2][5] |
| Boiling Point | 155 °C at 10 mmHg | [1][2] |
| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 113 °C | [1] |
| Solubility | Soluble in methanol (B129727) and other organic solvents. | [1][2][6] |
| Appearance | White to tan powder, crystals, or chunks. | [2][5] |
Table 2: Identifiers for 3-Ethoxy-4-methoxybenzaldehyde
| Identifier | Value | Source(s) |
| CAS Number | 1131-52-8 | [2] |
| PubChem CID | 244728 | [7] |
| IUPAC Name | 3-ethoxy-4-methoxybenzaldehyde | [7] |
| InChI Key | VAMZHXWLGRQSJS-UHFFFAOYSA-N | [7] |
| SMILES | CCOC1=C(C=CC(=C1)C=O)OC | [7] |
| Synonyms | 3-Ethoxy-p-anisaldehyde, O-Ethylisovanillin | [2][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Ethoxy-4-methoxybenzaldehyde.
Table 3: Key Spectroscopic Data for 3-Ethoxy-4-methoxybenzaldehyde
| Technique | Key Data Points | Source(s) |
| ¹H NMR | Spectral data available. | [8] |
| ¹³C NMR | Spectral data available. | [8] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 151, m/z 2nd Highest: 180, m/z 3rd Highest: 152. | [7] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [7][9] |
Experimental Protocols
The following sections detail methodologies for the synthesis, purification, and analysis of 3-Ethoxy-4-methoxybenzaldehyde.
A common method for the synthesis of 3-Ethoxy-4-methoxybenzaldehyde is the O-ethylation of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).
Protocol 1: Synthesis via Phase Transfer Catalysis
This protocol is adapted from a patented method and utilizes a phase transfer catalyst to facilitate the reaction in a two-phase system.
-
Materials:
-
Isovanillin (500 g)
-
Sodium hydroxide (B78521) (157 g)
-
Water (1500 ml)
-
Tetrabutylammonium (B224687) fluoride (B91410) (120 g) (Phase Transfer Catalyst)
-
Bromoethane (B45996) (537 g)
-
3 L dry reaction flask
-
-
Procedure:
-
Dissolve 157 g of sodium hydroxide in 1500 ml of water in a 3 L dry reaction flask.
-
Add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane to the flask.
-
Stir the reaction mixture at 25°C for 4 hours.
-
Collect the resulting solid product by suction filtration.
-
The product is an off-white solid powder of 3-ethoxy-4-methoxybenzaldehyde.[4]
-
Protocol 2: Laboratory Scale Synthesis
This protocol is suitable for smaller-scale laboratory preparations.
-
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (isovanillin) (100 g)
-
Ethanol (B145695) (200 ml)
-
Potassium hydroxide (KOH) (44 g)
-
Water (44 ml)
-
Ethyl bromide (56 ml)
-
Chloroform (B151607) (CHCl₃)
-
-
Procedure:
-
Prepare a solution of 44 g of KOH in 44 ml of H₂O.
-
In a separate flask, dissolve 100 g of 3-hydroxy-4-methoxybenzaldehyde in 200 ml of ethanol.
-
Add the KOH solution to the isovanillin solution. Heat the mixture to reflux until everything dissolves.
-
Slowly add 56 ml of ethyl bromide to the refluxing mixture. A yellow solid may begin to precipitate after approximately 15 minutes.
-
Continue heating at reflux overnight.
-
Remove the excess ethyl bromide and ethanol in vacuo.
-
Partition the residue between water and chloroform.
-
Dry the chloroform layer and evaporate the solvent to yield a pale yellow oil which can then be crystallized.
-
Recrystallization from Ethanol
-
Procedure:
-
The crude product obtained from synthesis (a pale yellow oil) can be crystallized from ethanol.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
The purity and identity of 3-Ethoxy-4-methoxybenzaldehyde can be determined using chromatographic techniques. The following are general methods for related benzaldehyde (B42025) derivatives that can be adapted.
High-Performance Liquid Chromatography (HPLC) - General Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., SB-C18).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for Mass-Spec compatibility.
-
Detection: UV detection at a suitable wavelength (e.g., determined from the UV spectrum of the compound).
-
Sample Preparation: Dissolve a known quantity of the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) - General Method
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Detector: Mass Spectrometer.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane.
Biological Activity and Potential Mechanisms
While extensive research into the specific signaling pathways modulated by 3-Ethoxy-4-methoxybenzaldehyde is ongoing, preliminary data suggests potential biological activities.
The compound has demonstrated antiviral properties, specifically inhibiting the replication of the influenza virus in vitro.[1] It is suggested that this inhibition occurs through interference with the viral RNA polymerase.[1]
3-Ethoxy-4-methoxybenzaldehyde is used as a starting material to synthesize other molecules investigated for their roles in neuroinflammatory diseases.[3] While this does not directly implicate the title compound in modulating these pathways, it highlights its importance in the development of potentially therapeutic agents. The anti-inflammatory effects of other benzaldehyde derivatives are often attributed to the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), suggesting a potential area of investigation for 3-Ethoxy-4-methoxybenzaldehyde.
Visualizations
The following diagram illustrates a typical workflow for the synthesis of 3-Ethoxy-4-methoxybenzaldehyde.
Caption: A diagram illustrating the synthesis of 3-Ethoxy-4-methoxybenzaldehyde.
This diagram depicts the proposed mechanism by which 3-Ethoxy-4-methoxybenzaldehyde may inhibit influenza virus replication.
Caption: Proposed inhibition of influenza virus RNA polymerase by the compound.
References
- 1. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 | FE46457 [biosynth.com]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
